Cas no 1368759-11-8 ([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)
![[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1368759-11-8x500.png)
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine
- 1368759-11-8
- EN300-25309292
-
- インチ: 1S/C15H21N3/c1-11-12(9-16)10-17-18(11)14-7-5-13(6-8-14)15(2,3)4/h5-8,10H,9,16H2,1-4H3
- InChIKey: ZMRXJFFTTKABKT-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=C(CN)C=N1)C1C=CC(=CC=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 243.173547683g/mol
- どういたいしつりょう: 243.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 43.8Ų
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25309292-2.5g |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
Enamine | EN300-25309292-5.0g |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
Enamine | EN300-25309292-0.25g |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
Enamine | EN300-25309292-10.0g |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
Aaron | AR0282KT-100mg |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 100mg |
$542.00 | 2025-02-15 | |
Aaron | AR0282KT-250mg |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 250mg |
$765.00 | 2025-02-15 | |
Aaron | AR0282KT-500mg |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
Enamine | EN300-25309292-0.5g |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
Enamine | EN300-25309292-0.05g |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
Enamine | EN300-25309292-0.1g |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine |
1368759-11-8 | 95% | 0.1g |
$376.0 | 2024-06-19 |
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamineに関する追加情報
Introduction to [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine (CAS No. 1368759-11-8)
[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine is a significant compound in the field of pharmaceutical chemistry, known for its unique structural and functional properties. This compound, identified by its CAS number [CAS no. 1368759-11-8], has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this compound features a pyrazole core, which is a heterocyclic aromatic ring system, combined with substituents that enhance its pharmacological activity.
The presence of a 4-tert-butylphenyl group and a 5-methyl substituent on the pyrazole ring contributes to the compound's stability and reactivity, making it a valuable candidate for further chemical modifications. These structural elements not only influence the compound's solubility and bioavailability but also play a crucial role in its interaction with biological targets. The pyrazol-4-yl moiety, in particular, has been extensively studied for its role in various pharmacological pathways, including anti-inflammatory and anticancer effects.
Recent research has highlighted the importance of pyrazole derivatives in medicinal chemistry. Studies have shown that compounds containing the pyrazole scaffold exhibit a wide range of biological activities due to their ability to mimic natural products and interact with specific enzymes and receptors. The [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine structure has been found to possess promising properties that make it suitable for further investigation in therapeutic applications.
In the context of drug development, the compound's potential lies in its ability to modulate key biological pathways. For instance, pyrazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Additionally, the 4-tert-butylphenyl group may enhance the compound's metabolic stability, reducing the likelihood of rapid degradation in vivo. This stability is crucial for ensuring prolonged therapeutic effects and improved patient compliance.
The 5-methyl substituent on the pyrazole ring is another critical feature that contributes to the compound's pharmacological profile. This group can influence electronic properties, affecting how the molecule interacts with biological targets. Moreover, it can serve as a site for further chemical modifications, allowing researchers to tailor the compound's properties for specific therapeutic needs. The combination of these structural elements makes [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine a versatile scaffold for drug discovery.
Advances in computational chemistry have also facilitated the study of this compound. Molecular modeling techniques have been used to predict how [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine interacts with potential targets, providing insights into its mechanism of action. These studies have helped researchers identify key binding sites and optimize the compound's structure for improved efficacy and selectivity.
Experimental studies have further validated the potential of this compound. In vitro assays have demonstrated that [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine exhibits inhibitory activity against several enzymes and receptors relevant to various diseases. For example, preliminary data suggest that it may inhibit COX enzymes involved in pain and inflammation, as well as receptors associated with neurological disorders. These findings underscore the compound's promise as a lead molecule for developing new therapeutics.
The synthesis of [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine has been optimized to ensure high yield and purity. Modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation, have been employed to construct the complex molecular framework efficiently. These methods not only improve the scalability of production but also allow for precise control over the compound's structure, enabling researchers to explore analogues with enhanced properties.
The pharmacokinetic properties of [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine are also under investigation. Studies are being conducted to assess its absorption, distribution, metabolism, excretion (ADME) profiles in animal models. Understanding these parameters is essential for predicting how the compound will behave in humans and for designing effective dosing regimens. Preliminary findings indicate that the compound exhibits favorable pharmacokinetic characteristics, suggesting its potential for clinical translation.
Future research aims to explore the therapeutic applications of [1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-ylyl)methanamine] more comprehensively. Clinical trials are being planned to evaluate its efficacy and safety in treating conditions such as inflammation-related diseases and cancer. Additionally, efforts are underway to develop novel derivatives with improved pharmacological profiles by modifying specific structural features of the molecule.
In conclusion, [1-(4-tert-butylphenyl)-5-methyl-H-pyrazol-ylyl)methanamine (CAS no. 1368759118) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with favorable pharmacological properties, make it an attractive candidate for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing unmet medical needs.
1368759-11-8 ([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine) 関連製品
- 946349-93-5(ethyl 4-{4-(3-chloro-4-methylphenyl)aminopteridin-2-yl}piperazine-1-carboxylate)
- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)
- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)
- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)
- 1270848-90-2(N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide)
- 2229427-85-2(1-3-(aminomethyl)but-3-en-1-yl-1H-pyrazole)
- 326618-92-2(1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 2418648-94-7((9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate)
- 2877646-16-5(N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine)



